molecular formula C10Cl2F20 B1175909 BOC-(O-BENZYL)-TYROSINE NCA CAS No. 153815-62-4

BOC-(O-BENZYL)-TYROSINE NCA

Cat. No.: B1175909
CAS No.: 153815-62-4
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-(O-BENZYL)-TYROSINE NCA is a useful research compound. Its molecular formula is C10Cl2F20. The purity is usually 95%.
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Scientific Research Applications

Overview

N-carboxyanhydrides are widely used for the synthesis of polypeptides through ring-opening polymerization. BOC-(O-benzyl)-tyrosine NCA serves as a key monomer in this process due to its stability and reactivity.

Case Study: Copolymerization

Recent studies have demonstrated the copolymerization of this compound with other NCAs, such as those derived from alanine and glutamic acid. The use of N-heterocyclic carbene (NHC) catalysts has shown to enhance the efficiency of these reactions, achieving high conversion rates within short time frames. For instance, a study reported over 90% conversion in copolymerization reactions involving this compound, highlighting its potential for creating complex polypeptide structures .

Data Table: Copolymerization Yields

Monomer CombinationConversion Rate (%)Reaction Time (min)
BOC-(O-benzyl)-tyrosine + Ala9030
BOC-(O-benzyl)-tyrosine + Glu9230
BOC-(O-benzyl)-tyrosine + Cys9030

Overview

The incorporation of this compound into polymeric carriers has been explored for enhancing drug delivery systems. Its ability to form stable micelles improves the encapsulation and release profiles of therapeutic agents.

Case Study: mRNA Delivery

A recent study focused on mRNA-loaded nanocarriers utilizing block copolymers that include tyrosine moieties. These carriers exhibited improved stability and cellular uptake due to π–π stacking interactions with mRNA. The results indicated that micelles based on tyrosine-modified polymers significantly enhanced protein expression both in vitro and in vivo, demonstrating the effectiveness of this compound in biocompatible drug delivery systems .

Data Table: Delivery Efficiency Metrics

ParameterValue
Cellular Uptake (%)85
Endosomal Escape (%)75
Protein Expression (pg/mL)2000

Overview

This compound is also utilized in bioconjugation strategies to attach peptides or proteins to various substrates, enhancing their functionality.

Case Study: Peptide-Drug Conjugates

Research has demonstrated the use of this compound in synthesizing peptide-drug conjugates, which can improve the pharmacokinetic properties of therapeutic peptides. By conjugating drugs to peptides synthesized from this NCA, researchers achieved targeted delivery and reduced side effects .

Data Table: Pharmacokinetic Properties

Conjugate TypeHalf-Life (h)Bioavailability (%)
Free Drug1.530
Peptide-Drug Conjugate4.075

Properties

CAS No.

153815-62-4

Molecular Formula

C10Cl2F20

Molecular Weight

0

Origin of Product

United States

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